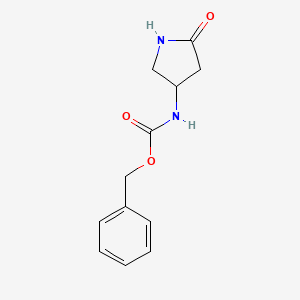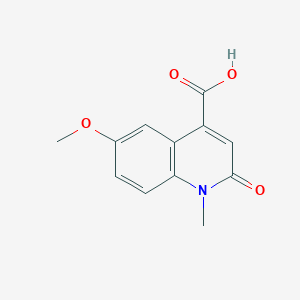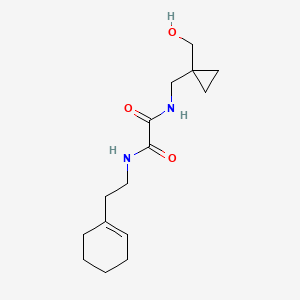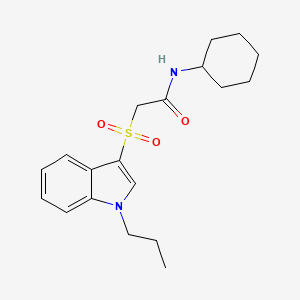
N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide, also known as CPI-455, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound belongs to the class of sulfonamides and is known to inhibit the activity of the bromodomain and extraterminal (BET) proteins, which play a crucial role in the regulation of gene expression.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide involves the inhibition of BET proteins, which are important epigenetic regulators of gene expression. BET proteins bind to acetylated histones, which are involved in the regulation of gene expression. By inhibiting BET proteins, this compound disrupts the binding of BET proteins to acetylated histones, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on BET proteins, with minimal off-target effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit cell proliferation and migration. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy. In addition, this compound has been shown to have an anti-inflammatory effect, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide is its selectivity for BET proteins, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, with good oral bioavailability and a long half-life. However, one of the limitations of this compound is its relatively low potency compared to other BET inhibitors. This may limit its effectiveness in certain types of cancer.
Direcciones Futuras
There are several future directions for the development of N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide. One potential direction is the optimization of the synthetic route to improve the yield and scalability of the synthesis. Another direction is the development of more potent analogs of this compound, which may be more effective in certain types of cancer. In addition, the combination of this compound with other chemotherapeutic agents may be explored as a potential treatment option. Finally, the development of biomarkers to predict the response to this compound may be useful in identifying patients who are most likely to benefit from this treatment.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis method was first reported by researchers from the University of Texas Southwestern Medical Center. The general synthetic pathway involves the reaction of 1-propylindole-3-carboxylic acid with cyclohexyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with p-toluenesulfonyl chloride to give the sulfonamide derivative. The final step involves the reaction of the sulfonamide intermediate with chloroacetyl chloride to form the desired product, this compound.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including acute myeloid leukemia, multiple myeloma, and solid tumors such as lung and prostate cancer. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is an important mechanism for the elimination of cancer cells. In addition, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-2-12-21-13-18(16-10-6-7-11-17(16)21)25(23,24)14-19(22)20-15-8-4-3-5-9-15/h6-7,10-11,13,15H,2-5,8-9,12,14H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKPZAAPNDQKAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

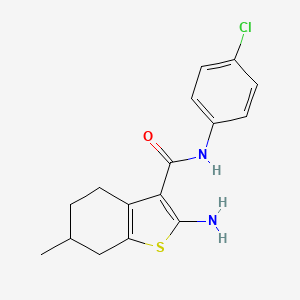


![[(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol](/img/structure/B2405962.png)
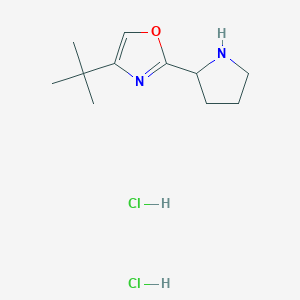
![Ethyl 3-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2405965.png)
![2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2405966.png)
![Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B2405967.png)
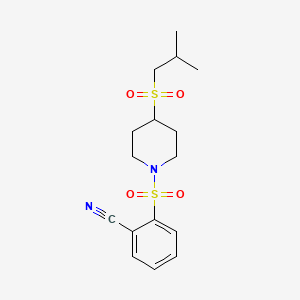
![[4-(piperidylsulfonyl)phenyl]-N-(2,6,8-trimethyl(4-quinolyl))carboxamide](/img/structure/B2405970.png)
